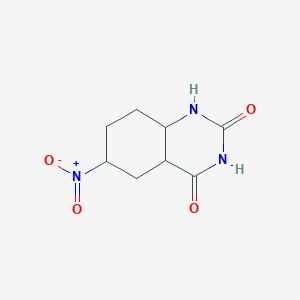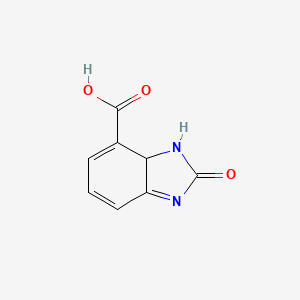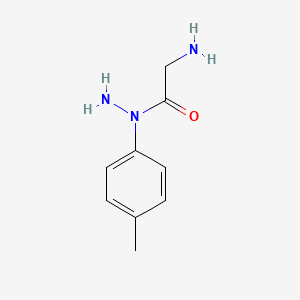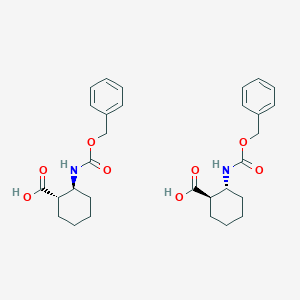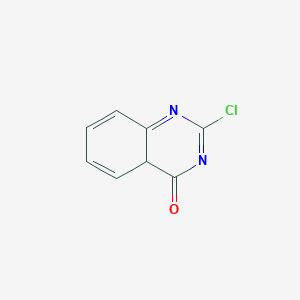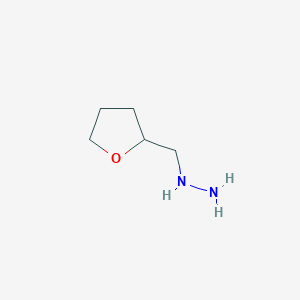![molecular formula C13H12N2O2 B12358934 N-({4-[(pyridin-2-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B12358934.png)
N-({4-[(pyridin-2-yl)methoxy]phenyl}methylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . It is also known by its IUPAC name, 4-(2-pyridinylmethoxy)benzaldehyde oxime . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 4-(2-pyridinylmethoxy)benzaldehyde with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-(2-pyridinylmethoxy)benzaldehyde+hydroxylamine→N-[4-(pyridin-2-ylmethoxy)phenyl]methylidenehydroxylamine
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[4-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted hydroxylamine derivatives.
Wissenschaftliche Forschungsanwendungen
N-{[4-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{[4-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-pyridinylmethoxy)benzaldehyde: The precursor to N-{[4-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine.
Benzaldehyde oxime: A simpler analog with similar functional groups.
Pyridine derivatives: Compounds with similar pyridine rings and functional groups.
Uniqueness
N-{[4-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine is unique due to its combination of a pyridine ring and a hydroxylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C13H12N2O2 |
|---|---|
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
(NE)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C13H12N2O2/c16-15-9-11-4-6-13(7-5-11)17-10-12-3-1-2-8-14-12/h1-9,16H,10H2/b15-9+ |
InChI-Schlüssel |
AGUVUXAOCICWQD-OQLLNIDSSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)/C=N/O |
Kanonische SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B12358852.png)
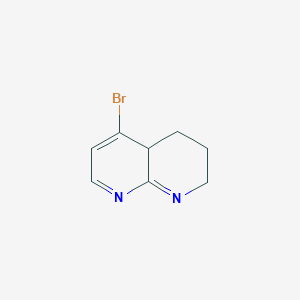
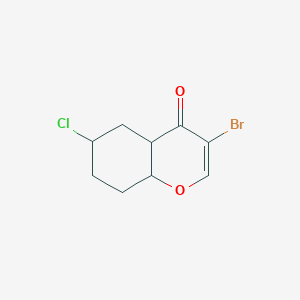
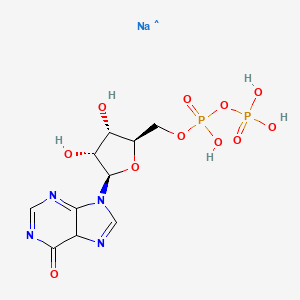
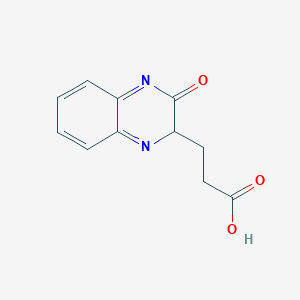
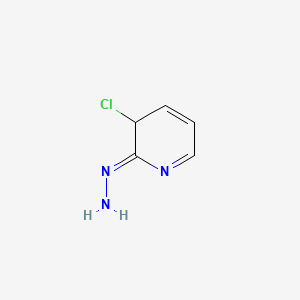
![4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid](/img/structure/B12358890.png)
